ethyl (2Z)-(hydroxyimino)(1H-tetrazol-5-yl)ethanoate
Description
Ethyl (2Z)-(hydroxyimino)(1H-tetrazol-5-yl)ethanoate is a synthetic compound characterized by its distinctive chemical structure. The compound features a hydroxyimino group and a tetrazole moiety, making it an intriguing subject for research in various fields, including organic chemistry, pharmaceuticals, and material science.
Properties
IUPAC Name |
ethyl (2Z)-2-hydroxyimino-2-(2H-tetrazol-5-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5O3/c1-2-13-5(11)3(8-12)4-6-9-10-7-4/h12H,2H2,1H3,(H,6,7,9,10)/b8-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNZUCUGJZIMTR-BAQGIRSFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)C1=NNN=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\O)/C1=NNN=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimization of the above methods to enhance yield and purity, often using automated and continuous flow processes to ensure scalability.
Chemical Reactions Analysis
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents (hydrogen peroxide, potassium permanganate), reducing agents (lithium aluminium hydride, sodium borohydride), and nucleophiles for substitution reactions. Conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products depend on the type of reaction. For oxidation, nitro derivatives are formed. For reduction, amino derivatives result. Substitution reactions yield various functionalized tetrazole derivatives.
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
